molecular formula C5H5BrN2O2 B1284998 (4-bromo-1H-pyrazol-1-yl)acetic acid CAS No. 82231-53-6

(4-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1284998
CAS No.: 82231-53-6
M. Wt: 205.01 g/mol
InChI Key: WRXIKBHQDRMYJJ-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

(4-bromo-1H-pyrazol-1-yl)acetic acid derivatives have been investigated for their antimicrobial properties. Studies like the one by Sherkar and Bhandarkar (2015) found that certain compounds derived from this acid showed excellent antimicrobial activities. These findings are significant for the development of new antimicrobial agents (Sherkar & Bhandarkar, 2015).

Corrosion Inhibition

Research has also explored the use of pyrazoline derivatives, closely related to this compound, in corrosion inhibition. Lgaz et al. (2018) demonstrated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic media. Their study highlights the potential application in protecting industrial materials against corrosion (Lgaz et al., 2018).

Synthesis of Complex Compounds

The chemical structure of this compound facilitates the synthesis of complex compounds. Research by Wen et al. (2005) involved using bis(pyrazol-1-yl)acetic acid, a related compound, to create organotin derivatives with applications in various fields, including catalysis and material science (Wen et al., 2005).

Molecular Docking and ADME Analysis

The derivatives of this compound have been used in molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) synthesized a series of multi-heterocyclic compounds and analyzed their biological activities, providing insights into their potential pharmaceutical applications (Dhevaraj et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

The exact mode of action of 2-(4-bromo-1H-pyrazol-1-yl)acetic acid is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or protein, altering its structure and function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound is a solid at room temperature, and its melting point is predicted to be 10967°C . These properties could influence its bioavailability.

Result of Action

Similar compounds have been found to have various biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-bromo-1H-pyrazol-1-yl)acetic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXIKBHQDRMYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588680
Record name (4-Bromo-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-53-6
Record name (4-Bromo-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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